![molecular formula C9H9N3O2 B13971893 1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one](/img/structure/B13971893.png)
1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that features an imidazo[4,5-c]pyridine core fused with an oxetane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural resemblance to naturally occurring bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyridine with an oxetane derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction temperature is maintained between 80-120°C .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, followed by cyclization and purification steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydride in dimethylformamide (DMF) at 60-80°C.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridines and oxetane derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-b]pyridin-2-one
- 1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-d]pyridin-2-one
Uniqueness
1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the oxetane ring enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
1-(oxetan-3-yl)-3H-imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C9H9N3O2/c13-9-11-7-3-10-2-1-8(7)12(9)6-4-14-5-6/h1-3,6H,4-5H2,(H,11,13) |
Clave InChI |
LUNFSYMUZHCYNV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)N2C3=C(C=NC=C3)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


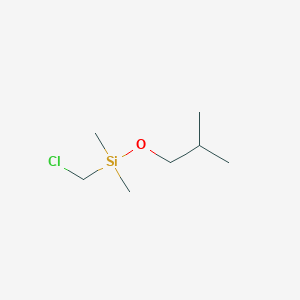
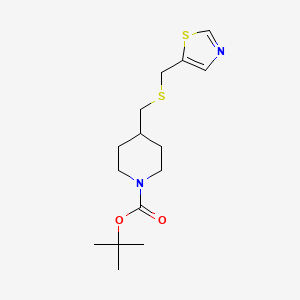
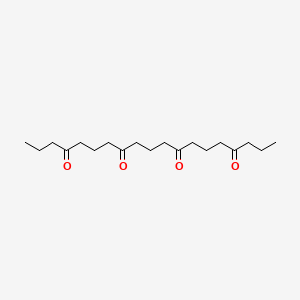
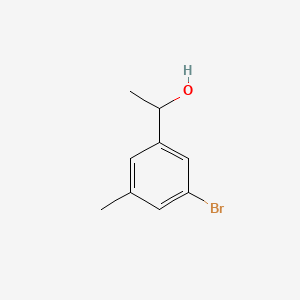
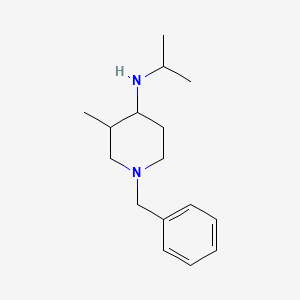
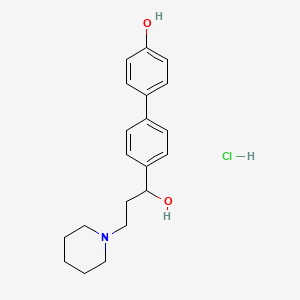

![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)
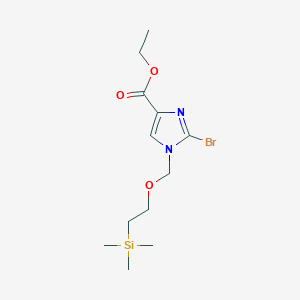
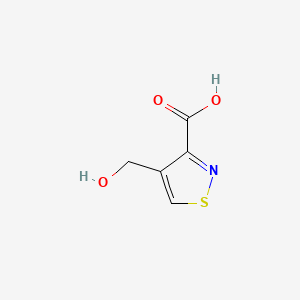
![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)
![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)
![8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13971909.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13971910.png)
